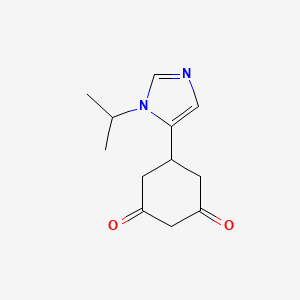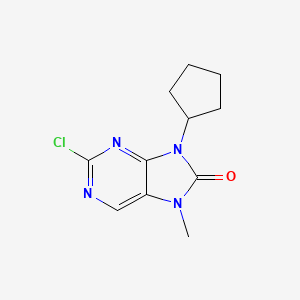
2-Chloro-9-cyclopentyl-7-methyl-purin-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-9-cyclopentyl-7-methyl-7,9-dihydro-8H-purin-8-one is a chemical compound with the molecular formula C11H13ClN4O. It belongs to the class of purine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9-cyclopentyl-7-methyl-7,9-dihydro-8H-purin-8-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-7-methyl-7,9-dihydro-8H-purin-8-one with cyclopentylamine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-9-cyclopentyl-7-methyl-7,9-dihydro-8H-purin-8-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 2 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction.
Major Products Formed
Substitution Reactions: The major products are substituted purine derivatives with various functional groups replacing the chlorine atom.
Oxidation and Reduction: The major products include oxo and dihydro derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Chloro-9-cyclopentyl-7-methyl-7,9-dihydro-8H-purin-8-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Chloro-9-cyclopentyl-7-methyl-7,9-dihydro-8H-purin-8-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-9-cyclohexyl-7-methyl-7,9-dihydro-8H-purin-8-one
- 2-Chloro-9-(4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzyl)-7,9-dihydro-8H-purin-8-imine
Uniqueness
2-Chloro-9-cyclopentyl-7-methyl-7,9-dihydro-8H-purin-8-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopentyl group at position 9 enhances its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development .
Eigenschaften
Molekularformel |
C11H13ClN4O |
|---|---|
Molekulargewicht |
252.70 g/mol |
IUPAC-Name |
2-chloro-9-cyclopentyl-7-methylpurin-8-one |
InChI |
InChI=1S/C11H13ClN4O/c1-15-8-6-13-10(12)14-9(8)16(11(15)17)7-4-2-3-5-7/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
TWRQPCNGQPTNRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CN=C(N=C2N(C1=O)C3CCCC3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(2-Hydroxyethoxy)ethyl]-3-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B15217724.png)
![N-[3-[[5-iodo-4-[3-(thiophene-2-carbonylamino)propylamino]pyrimidin-2-yl]amino]phenyl]pyrrolidine-1-carboxamide;hydrochloride](/img/structure/B15217726.png)
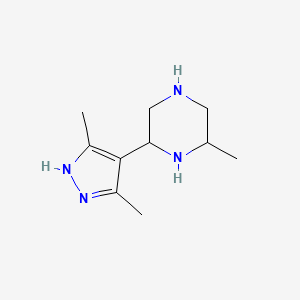
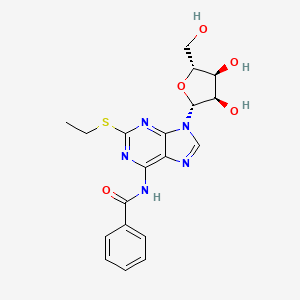
![6-Bromo-2-(3-iodo-phenyl)-3h-imidazo[4,5-b]pyridine](/img/structure/B15217753.png)
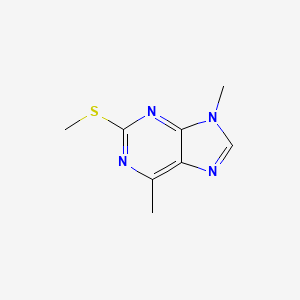
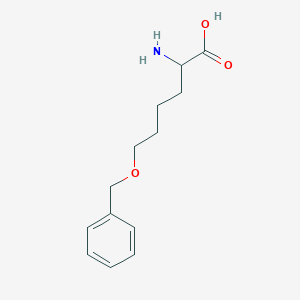
![1-Benzyl-5-(benzyloxy)-4-fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B15217773.png)
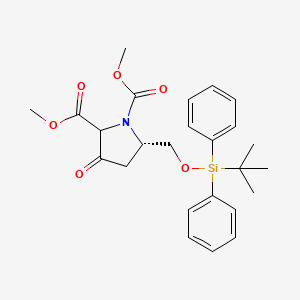
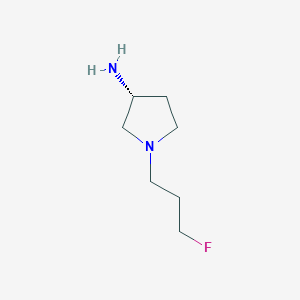
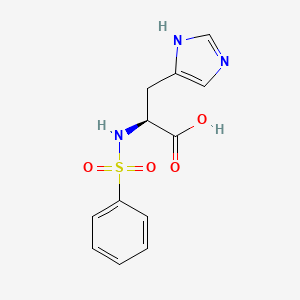
![6-[(4-Fluorobenzyl)sulfanyl]-9-phenyl-9h-purine](/img/structure/B15217799.png)
